molecular formula C12H18O B14730858 (3-Ethoxybutyl)benzene CAS No. 7107-21-3

(3-Ethoxybutyl)benzene

Cat. No.: B14730858
CAS No.: 7107-21-3
M. Wt: 178.27 g/mol
InChI Key: KTGMTPQMIKBMFH-UHFFFAOYSA-N
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Description

(3-Ethoxybutyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-ethoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxybutyl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 3-ethoxybutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxybutyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.

Scientific Research Applications

(3-Ethoxybutyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Ethoxybutyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions where electrophiles replace hydrogen atoms on the ring.

    Oxidation and Reduction: The ethoxybutyl group can be oxidized or reduced, leading to changes in the compound’s chemical structure and properties.

    Molecular Interactions: The compound can interact with enzymes, receptors, or other biomolecules, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethylbenzene: Similar in structure but lacks the ethoxy group.

    Butylbenzene: Similar but lacks the ethoxy group.

    Phenethyl Alcohol: Contains a hydroxyl group instead of an ethoxy group.

Uniqueness

(3-Ethoxybutyl)benzene is unique due to the presence of both an ethoxy group and a butyl chain attached to the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

7107-21-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-ethoxybutylbenzene

InChI

InChI=1S/C12H18O/c1-3-13-11(2)9-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3

InChI Key

KTGMTPQMIKBMFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CCC1=CC=CC=C1

Origin of Product

United States

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